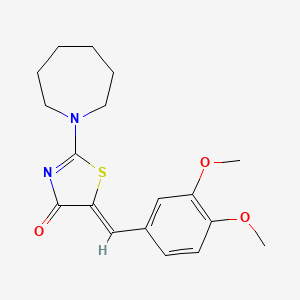

![molecular formula C17H15BrN2O3S B5527261 N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5527261.png)

N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide is a compound that belongs to the class of acetohydrazides, which are known for their versatile chemical properties and potential bioactivities. Research on similar compounds provides valuable insights into the synthesis methods, molecular and physical properties, and chemical behaviors that could be relevant to understanding this specific molecule.

Synthesis Analysis

The synthesis of acetohydrazide derivatives typically involves the condensation of acylhydrazines with aldehydes or ketones in the presence of suitable catalysts. This process results in the formation of hydrazone linkages, which are central to the molecular structure of these compounds. For example, the synthesis of related acetohydrazide derivatives has been reported through reactions involving specific benzylidene components and thioacetohydrazides in alcoholic solvents, indicating a possible synthetic route for N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of acetohydrazides is characterized by the presence of N'-(aryl)ideneacetohydrazide moieties, which influence the compound's chemical reactivity and interactions. X-ray crystallography studies on similar compounds reveal that the molecular conformation is significantly affected by the nature of the substituents on the benzene rings, which can lead to variations in the dihedral angles between different molecular planes and influence the compound's overall geometry (Atalay et al., 2019).

Chemical Reactions and Properties

Acetohydrazides undergo a variety of chemical reactions, including cyclization, condensation, and substitution reactions, depending on the reaction conditions and the presence of other functional groups within the molecule. These reactions can lead to the formation of complex heterocyclic systems, which are of significant interest in medicinal chemistry for their potential biological activities. The reactivity of such compounds can be explored through studies on their synthesis and subsequent reactions (Bekircan et al., 2014).

Physical Properties Analysis

The physical properties of acetohydrazides, including melting points, solubility, and crystal structures, are influenced by the molecular conformation and the presence of intramolecular and intermolecular hydrogen bonding. These properties are crucial for determining the compound's suitability for various applications, particularly in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide, such as acidity, basicity, and reactivity towards different reagents, can be inferred from studies on similar compounds. For instance, the presence of electron-withdrawing or donating substituents can significantly affect the compound's reactivity in chemical reactions, including its potential as a ligand in coordination chemistry (Al-Omran & El-Khair, 2016).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Synthesis of Benzothiazole Acylhydrazones as Anticancer Agents : Research has demonstrated the synthesis of new benzothiazole acylhydrazones, including derivatives structurally related to N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide, for their probable anticancer activity. These compounds have been evaluated against various cancer cell lines such as glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, showcasing potential anticancer properties (Osmaniye et al., 2018).

Synthesis and Evaluation for Antitumor Activities

- Development of Antitumor Agents : Another study focused on synthesizing and evaluating derivatives as antitumor agents. The research revealed that specific derivatives displayed excellent cancer inhibitory activity against a range of tested cancer cells, highlighting the compound's significance in developing new therapeutic agents (Liu et al., 2012).

Crystal Structure and Molecular Characterization

- Crystal Structure Analysis : The crystal and molecular structures of related compounds have been studied, providing insights into their chemical behavior and potential interactions with biological targets. Such structural analyses are crucial for understanding the mode of action of these compounds at the molecular level (Quoc et al., 2019).

Application in Sensor Development

- Sensor Development for Heavy Metal Detection : Research has also been conducted on using derivatives for the potential detection of selective heavy metal ions, such as mercury (Hg2+), by developing sensitive and selective sensors. This application demonstrates the versatility of such compounds beyond their anticancer properties (Hussain et al., 2017).

Catalytic Activity

- Catalytic Activity in Chemical Syntheses : Studies on the catalytic performances of compounds derived from N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide have shown promising results in facilitating chemical reactions, such as the oxidation of xylenes, showcasing the compounds' utility in organic synthesis and industrial applications (Sutradhar et al., 2019).

Eigenschaften

IUPAC Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(2-bromophenyl)methylsulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3S/c18-14-4-2-1-3-13(14)9-24-10-17(21)20-19-8-12-5-6-15-16(7-12)23-11-22-15/h1-8H,9-11H2,(H,20,21)/b19-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZDXBGOUNUKKC-UFWORHAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)

![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)

![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527215.png)

![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)

![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)

![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)

![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)

![3-(4-methoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5527250.png)

![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)